N-{5-ethyl-3-[(4-methylpiperazin-1-yl)(pyridin-2-yl)methyl]thiophen-2-yl}benzamide
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Overview
Description
N-{5-ethyl-3-[(4-methylpiperazin-1-yl)(pyridin-2-yl)methyl]thiophen-2-yl}benzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core linked to a thiophene ring, which is further substituted with an ethyl group and a pyridinyl-methyl-piperazine moiety. The intricate arrangement of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-ethyl-3-[(4-methylpiperazin-1-yl)(pyridin-2-yl)methyl]thiophen-2-yl}benzamide typically involves multi-step organic reactions. One common approach begins with the preparation of the thiophene ring, followed by the introduction of the ethyl group and the pyridinyl-methyl-piperazine moiety. The final step involves the formation of the benzamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and reaction monitoring can further enhance the scalability and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
N-{5-ethyl-3-[(4-methylpiperazin-1-yl)(pyridin-2-yl)methyl]thiophen-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups .
Scientific Research Applications
N-{5-ethyl-3-[(4-methylpiperazin-1-yl)(pyridin-2-yl)methyl]thiophen-2-yl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{5-ethyl-3-[(4-methylpiperazin-1-yl)(pyridin-2-yl)methyl]thiophen-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Shares structural similarities but differs in the substitution pattern on the aromatic rings.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another related compound with variations in the piperazine and pyridine moieties.
Uniqueness
N-{5-ethyl-3-[(4-methylpiperazin-1-yl)(pyridin-2-yl)methyl]thiophen-2-yl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H28N4OS |
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Molecular Weight |
420.6 g/mol |
IUPAC Name |
N-[5-ethyl-3-[(4-methylpiperazin-1-yl)-pyridin-2-ylmethyl]thiophen-2-yl]benzamide |
InChI |
InChI=1S/C24H28N4OS/c1-3-19-17-20(24(30-19)26-23(29)18-9-5-4-6-10-18)22(21-11-7-8-12-25-21)28-15-13-27(2)14-16-28/h4-12,17,22H,3,13-16H2,1-2H3,(H,26,29) |
InChI Key |
IIYDJCWOXXIPMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=CC=N3)N4CCN(CC4)C |
Origin of Product |
United States |
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